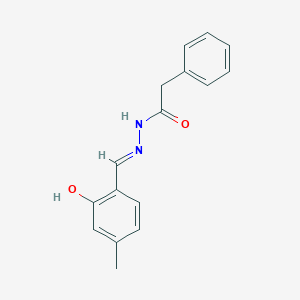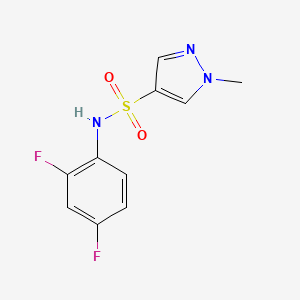![molecular formula C21H21N3O2S B6026574 N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers, autoimmune diseases, and inflammatory disorders. The compound has shown promising results in preclinical studies and has entered clinical trials for the treatment of lymphoma and other hematological malignancies.
作用机制
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By blocking BTK activity, TAK-659 inhibits the proliferation and survival of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases. TAK-659 has also been shown to modulate the activity of other kinases, such as AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of cytokines and chemokines in immune cells. TAK-659 has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to the resolution of inflammation. In animal models, TAK-659 has demonstrated dose-dependent efficacy in reducing tumor growth and improving survival.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its low solubility in water and its potential for metabolic instability. These issues can be addressed by using appropriate formulation and analytical methods.
未来方向
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. TAK-659 has also shown potential for the treatment of other diseases, such as graft-versus-host disease and chronic lymphocytic leukemia. Another direction is the optimization of TAK-659 pharmacokinetics and pharmacodynamics, which could improve its efficacy and reduce its toxicity. Finally, further studies are needed to elucidate the molecular mechanisms of TAK-659 action and to identify biomarkers that can predict patient response.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of a thiazole ring, a piperidine ring, and a naphthamide moiety. The process starts with the reaction of 2-bromo-5-nitrothiazole with sodium hydride, followed by the addition of 3-piperidinylmethanamine to yield N-[1-(2-bromo-5-nitrothiazol-yl)ethyl]-3-piperidinylmethanamine. This intermediate is then treated with 1-naphthoyl chloride in the presence of triethylamine to produce TAK-659.
科学研究应用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. The compound has shown potent activity against various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, TAK-659 has been shown to enhance the activity of other cancer drugs, such as rituximab and lenalidomide.
属性
IUPAC Name |
N-[[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(18-9-3-7-16-6-1-2-8-17(16)18)23-11-15-5-4-10-24(13-15)21(26)19-12-22-14-27-19/h1-3,6-9,12,14-15H,4-5,10-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLITKFVFUWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)
![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6026524.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)

![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

methanone](/img/structure/B6026607.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide](/img/structure/B6026609.png)

![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)